molecular formula C17H14F4N4 B2434062 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338759-44-7

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2434062
CAS No.: 338759-44-7
M. Wt: 350.321
InChI Key: SRYMYXGAJGDPKP-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group

Mechanism of Action

Target of Action

The primary target of the compound “3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile” is the Dopamine D4 receptor . This receptor is a G protein-coupled receptor that is associated with the neurotransmitter dopamine, which plays a crucial role in the central nervous system.

Mode of Action

The compound interacts with the Dopamine D4 receptor, binding to it and modulating its activity

Biochemical Pathways

The Dopamine D4 receptor is involved in various biochemical pathways, primarily those related to the neurotransmitter dopamine. Activation or inhibition of this receptor can affect these pathways and their downstream effects, which include mood regulation, reward-seeking behavior, and motor control .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Dopamine D4 receptor. By modulating the activity of this receptor, the compound can influence various physiological processes regulated by dopamine, potentially leading to changes in mood, behavior, and motor control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine or pyridine derivatives .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridine derivatives, such as:

Uniqueness

What sets 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile apart is its unique combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N4/c18-13-1-3-14(4-2-13)24-5-7-25(8-6-24)16-9-12(17(19,20)21)11-23-15(16)10-22/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMYXGAJGDPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(N=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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